CYP450 Suicide Inactivation vs. N-Propyl
N-Cyclopropylamines, including the target bicyclo[2.2.1]heptan-2-amine derivative, are recognized as suicide substrates for cytochrome P450 enzymes, undergoing SET-initiated cyclopropane ring opening to generate a reactive intermediate that covalently modifies the enzyme [1]. This contrasts with N-propyl analogs that undergo conventional oxidative N-dealkylation to a carbinolamine without enzyme inactivation. In seminal work on N-benzyl-N-cyclopropylamine (BCA), P450 inactivation was quantified as partial suicide inactivation via ring-opening mechanism [2]. An N-cyclopropyl-N-methylaniline probe substrate generated N-cyclopropylaniline, N-methylaniline, and p-hydroxy metabolite in a 2:5:2 mole ratio, demonstrating the distinct metabolic shunt introduced by the N-cyclopropyl group relative to simple N-alkyl substitution [3]. No comparable ring-opening inactivation is observed with N-propyl or N-alkyl bicyclo[2.2.1]heptan-2-amines.
| Evidence Dimension | CYP450-mediated metabolic fate / enzyme inactivation potential |
|---|---|
| Target Compound Data | Predicted suicide inactivation of P450 via SET-mediated cyclopropane ring opening (class property of N-cyclopropylamines) |
| Comparator Or Baseline | N-Propyl analog (CAS 190141-58-3): Conventional oxidative N-dealkylation; no suicide inactivation reported |
| Quantified Difference | Qualitative bifurcation: suicide inactivation vs. simple dealkylation. Probe substrate N-cyclopropyl-N-methylaniline: distinct metabolite ratio (2:5:2 for cyclopropylaniline:methylaniline:p-hydroxy) vs. N-alkyl-only dealkylation products |
| Conditions | In vitro liver microsomal incubations / recombinant P450 systems (class-level evidence from N-cyclopropyl-N-methylaniline and N-benzyl-N-cyclopropylamine studies) |
Why This Matters
For researchers designing mechanism-based enzyme inhibitors or studying CYP-mediated drug metabolism, the N-cyclopropyl substituent introduces a covalent inactivation pathway absent in N-propyl or N-alkyl congeners, directly affecting target residence time and potential off-target P450 liability.
- [1] Totah, R. A.; Hanzlik, R. P. Detection of Aminium Ion Intermediates: N-Cyclopropyl versus N-Carboxymethyl Groups as Reporters. J. Am. Chem. Soc. 2001, 123, 41, 10107–10108. View Source
- [2] Zhang, X.; Li, X.-X.; Liu, Y.; Wang, Y. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Front. Chem. 2017, 5, 3. View Source
- [3] Cerny, M. A.; Hanzlik, R. P. Formation of Cyclopropanone during Cytochrome P450-Catalyzed N-Dealkylation of a Cyclopropylamine. J. Am. Chem. Soc. 2002, 124, 19, 5526–5527. View Source
